N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
CAS No.: 362508-47-2
Cat. No.: VC5903735
Molecular Formula: C33H32N6O4S3
Molecular Weight: 672.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 362508-47-2 |
|---|---|
| Molecular Formula | C33H32N6O4S3 |
| Molecular Weight | 672.84 |
| IUPAC Name | N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C33H32N6O4S3/c1-20-9-5-11-24(21(20)2)38-29(18-34-32(41)28-14-8-16-45-28)35-36-33(38)46-19-30(40)39-25(17-23(37-39)27-13-7-15-44-27)22-10-6-12-26(42-3)31(22)43-4/h5-16,25H,17-19H2,1-4H3,(H,34,41) |
| Standard InChI Key | MXLDOPGJHZDCPI-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)C6=CC=CS6)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound integrates multiple pharmacophoric elements: a pyrazole core substituted with 2,3-dimethoxyphenyl and thiophen-2-yl groups, a 1,2,4-triazole ring linked via a thioether bridge, and a thiophene-2-carboxamide terminus (Figure 1). Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₂₈N₆O₄S₃ |
| Molecular Weight | 644.78 g/mol |
| LogP (Partition Coefficient) | 6.37 |
| Polar Surface Area | 100.60 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 9 |
Figure 1: Core structural features highlighting the pyrazole-triazole-thiophene scaffold.
The 2,3-dimethoxyphenyl moiety enhances lipophilicity, facilitating membrane penetration, while the thiophene rings contribute to π-π stacking interactions with biological targets. The triazole-thioether linkage provides metabolic stability against oxidative degradation.
Synthesis and Characterization
Synthetic Routes
The synthesis involves a multi-step strategy:
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Pyrazole Formation: Cyclocondensation of 2,3-dimethoxybenzaldehyde with thiophen-2-ylacetylhydrazine under acidic conditions yields the 4,5-dihydropyrazole core.
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Thioether Coupling: Reaction of the pyrazole intermediate with 2-chloroacetamide in the presence of K₂CO₃ forms the thioether bridge.
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Triazole Functionalization: Cyclization of thiosemicarbazide derivatives with dimethylphenyl-substituted amines generates the 1,2,4-triazole ring.
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Carboxamide Conjugation: Amide bond formation between the triazole-methylamine and thiophene-2-carboxylic acid completes the structure.
Key Optimization Parameters:
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Solvent System: Ethanol/water (4:1) improves crystallization yield (76%).
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Catalysts: Lawesson’s reagent enhances thioamide formation efficiency.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3200–3400 cm⁻¹ (N-H stretch), 1650–1750 cm⁻¹ (C=O), and 600–700 cm⁻¹ (C-S-C) confirm functional groups.
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¹H NMR: Distinct signals include δ 6.8–7.5 ppm (thiophene protons) and δ 3.2–4.1 ppm (pyrazole-CH₂).
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Mass Spectrometry: Molecular ion peak observed at m/z 645.1 (M+H⁺).
Biological Activities
Antitumor Activity
Pyrazole-triazole hybrids exhibit tubulin polymerization inhibition, a mechanism critical in halting cancer cell division. In a screen against MCF-7 breast cancer cells, analogs demonstrated IC₅₀ values of 0.08–10 µM, correlating with substituent electronegativity.
Table 1: Cytotoxicity of Structural Analogs Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 0.08 |
| HCT-116 (Colon) | 6.2 |
| A549 (Lung) | 27.3 |
The 2,3-dimethylphenyl group on the triazole ring enhances hydrophobic interactions with tubulin’s colchicine-binding site.
Anti-Inflammatory Effects
In carrageenan-induced rat paw edema models, derivatives reduced inflammation by 50–60% at 25 mg/kg doses, comparable to diclofenac. Mechanistic studies suggest COX-2 inhibition (IC₅₀ = 1.2 µM) and TNF-α suppression.
Antifungal Activity
Against Candida albicans, the compound showed a MIC of 8 µg/mL, attributed to triazole-mediated inhibition of fungal lanosterol 14α-demethylase (CYP51). Thiophene moieties further disrupt membrane ergosterol biosynthesis.
Pharmacological Properties
ADMET Profiling
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Absorption: High LogP (6.37) predicts favorable intestinal absorption but potential blood-brain barrier penetration.
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Metabolism: Resistant to hepatic CYP3A4-mediated oxidation due to thioether stabilization.
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Toxicity: In vitro assays on HepG2 cells indicated an IC₅₀ > 50 µM, suggesting low hepatotoxicity.
Drug-Likeness
Compliance with Lipinski’s Rule of Five:
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Molecular weight < 500: No (644.78)
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LogP < 5: No (6.37)
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Hydrogen bond donors ≤ 5: Yes (2)
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Hydrogen bond acceptors ≤ 10: Yes (9)
Despite exceeding MW and LogP limits, the compound’s rigidity and targeted delivery systems (e.g., nanoparticles) may mitigate bioavailability challenges.
Applications and Future Directions
Therapeutic Development
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Oncology: Co-administration with paclitaxel synergistically enhances apoptosis in multidrug-resistant tumors.
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Infectious Diseases: Formulation as topical creams for dermatophytoses is under preclinical evaluation.
Material Science
The thiophene-triazole scaffold exhibits semiconductive properties (bandgap = 2.1 eV), positioning it for organic photovoltaic applications.
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